4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
Overview
Description
4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorophenyl group and a triazolylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Triazolylmethyl Group: This can be done through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the triazole ring or the pyrimidine ring.
Reduction: Reduction reactions might target the pyrimidine ring or the fluorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides, amines, and organometallic compounds are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity, while the triazole ring might contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
- 4-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
- 4-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
Uniqueness
The presence of the fluorophenyl group in 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine might confer unique properties, such as increased metabolic stability and enhanced binding interactions, compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-11-3-1-10(2-4-11)12-5-6-16-13(18-12)7-19-9-15-8-17-19/h1-6,8-9H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTITHNWJVBKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN3C=NC=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186003 | |
Record name | 4-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400081-65-4 | |
Record name | 4-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400081-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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